![molecular formula C21H16BrN3O3 B4796022 3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4796022.png)
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including ring closure and nucleophilic attack, to construct the desired molecular framework. For example, the synthesis of related compounds has been described through reactions like ring opening followed by ring closure of specific precursors with amino groups, leading to novel compounds with carefully designed molecular structures (Halim & Ibrahim, 2022). These processes are meticulously planned to ensure the correct arrangement of atoms and functional groups.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, crystal structure determination from X-ray diffraction data provides insights into the spatial arrangement of atoms, confirming the compound's structure (Ganapathy et al., 2015). These analyses are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical behavior of such compounds includes their reactivity towards different reagents and conditions, leading to various chemical transformations. This reactivity is influenced by the compound's molecular structure, especially the presence of reactive functional groups. Theoretical and computational studies, such as DFT calculations, can predict reactivity and interaction sites within the molecule, aiding in the design of new chemical reactions (Al‐Refai et al., 2016).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystalline structure, are determined experimentally and influence the compound's applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess the thermal stability and phase transitions of the compound. The molecular structure significantly affects these properties, as seen in the detailed structural and physical analyses (Quiroga et al., 2010).
Chemical Properties Analysis
Chemical properties include reactivity with different chemicals, stability under various conditions, and the compound's behavior in chemical reactions. These properties are determined by the functional groups present in the molecule and their electronic and steric interactions. Studies on similar compounds have explored their reactivity patterns, stability, and interactions with potential biological targets, providing insights into their chemical behavior and applications (Gumus et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(2-bromophenyl)-3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3/c1-26-14-7-5-6-13(12-14)18-11-10-16(20(23-18)27-2)19-24-21(28-25-19)15-8-3-4-9-17(15)22/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCQLLZCMHWTOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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